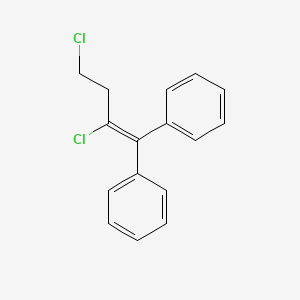
Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- is an organic compound characterized by the presence of two benzene rings connected by a 2,4-dichloro-1-butenylidene bridge. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- typically involves the reaction of benzene derivatives with chlorinated butenes under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the butenylidene bridge between the benzene rings. Common catalysts include Lewis acids such as aluminum chloride or iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms or hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and chlorinated butenylidene bridge allow it to engage in various binding interactions, influencing biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Contains a butyne bridge instead of a butenylidene bridge, leading to distinct chemical properties.
Uniqueness
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and potential applications. The chlorinated bridge enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
643028-14-2 |
|---|---|
分子式 |
C16H14Cl2 |
分子量 |
277.2 g/mol |
IUPAC名 |
(2,4-dichloro-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Cl2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
ZYJINHKDFJQKTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
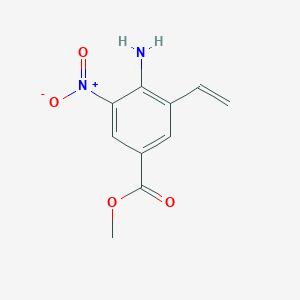
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
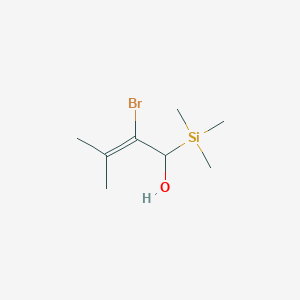
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
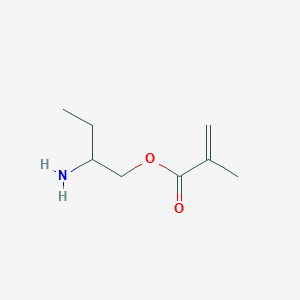

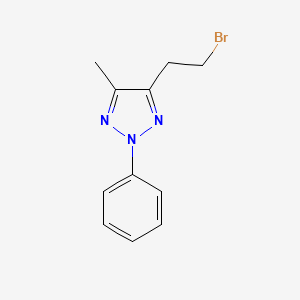
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)
